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Compound of Interest

2,4-Thiophenedisulfonamide, 5-
Compound Name:

chloro-
CAS No.: 22167-99-3
Cat. No.: B14716078

Get Quote

Executive Summary

5-Chloro-2,4-thiophenedisulfonamide (CAS: 22167-99-3) is a disulfonated heterocyclic scaffold.
Structurally, it represents a bioisostere of 4-chloro-1,3-benzenedisulfonamide, the precursor to
thiazide diuretics. Its primary utility lies in medicinal chemistry as a building block for fused
heterocyclic systems (e.qg., thienothiazides) and high-affinity Carbonic Anhydrase Inhibitors
(CAls). The electron-rich thiophene ring, modified by the electron-withdrawing chlorine and
sulfonyl groups, imparts unique acidity and solubility profiles distinct from its benzene
counterparts.

Chemical Identity & Structural Analysis[1][2][3][4]
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Property Detail

IUPAC Name 5-chlorothiophene-2,4-disulfonamide
CAS Registry Number 22167-99-3

Molecular Formula C4HsCIN204S3

Molecular Weight 276.74 g/mol

SMILES NS(=0)(=0)c1c(Cl)sc(S(N)(=0)=0)c1
InChlKey MYGOAWSTBUIRKA-UHFFFAOYSA-N

Thiophene ring (S at pos 1); Chlorine (pos 5);
Sulfonamides (pos 2, 4).[1][2][3][4][5]1[6]

Structural Features

3D Conformation & Sterics

The thiophene ring is planar. The bulky sulfonyl groups at positions 2 and 4 create significant
steric crowding, particularly at position 3. The chlorine atom at position 5 provides lipophilic
bulk and blocks metabolic oxidation at the

-carbon, enhancing metabolic stability.

Physicochemical Properties (The Core)
Solid State Properties

o Appearance: White to off-white crystalline powder.
¢ Melting Point: High melting range, typically 258-262°C (with decomposition).

o Note: Unlike the mono-sulfonamide (mp ~140°C), the disulfonamide network forms
extensive intermolecular hydrogen bonds, significantly elevating the lattice energy.

o Polymorphism: Potential for polymorphism exists due to the flexibility of sulfonamide H-bond
donors/acceptors. Recrystallization from polar solvents (e.g., Ethanol/Water) typically yields
the thermodynamically stable form.

Solution Properties & Solubility
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The solubility profile is heavily pH-dependent due to the acidic nature of the sulfonamide

protons (
).
Solvent System Solubility Rating Mechanism
High lattice energy; neutral
Water (pH 7) Very Low (< 0.5 mg/mL) ) ]
species dominates.
Deprotonation of sulfonamide (
0.1 N NaOH High (> 50 mg/mL)
) forms a soluble sodium salt.
Protonation suppresses
0.1 N HCI Insoluble o
lonization.
] Strong dipole-dipole
DMSO / DMF High (> 100 mg/mL) ) ) ) ]
interactions disrupt lattice.
Soluble upon heating; often
Ethanol/Methanol Moderate

used for recrystallization.

Acid-Base Chemistry (pKa)

The compound possesses two acidic protons on the sulfonamide nitrogens.

o pKai (approx. 7.2 - 7.8): The first proton is relatively acidic due to the electron-withdrawing
inductive effect (-1) of the chlorine and the second sulfonyl group on the thiophene ring.

o pKaz (approx. 9.5 - 10.2): Removal of the second proton is more difficult due to the negative
charge repulsion from the mono-anion.

o Implication: At physiological pH (7.4), the compound exists as a mixture of neutral and mono-
anionic species, aiding membrane permeability while maintaining water solubility.

Lipophilicity

e LogP (Octanol/Water): Estimated at 0.6 — 0.9.
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o Analysis: The lipophilic contribution of the Chlorothiophene core is offset by the two
hydrophilic sulfonamide groups. This "Goldilocks" zone allows for reasonable oral
bioavailability while minimizing non-specific protein binding.

Synthesis & Impurities

The synthesis requires forcing conditions to overcome the deactivating effect of the first
sulfonyl group.

Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the chlorosulfonation sequence, highlighting the critical
regioselectivity.

[ 5-Chloro-2,4-
l (Ag. NH3, 0-25°C) thiophenedisulfonamide

egioselective (Pos 5 5-Chlorothiophene- Forcing Chlorosulfonation
2-sulfonyl chioride (Excess CISO3H, 100°C)

Chiorosulfonation
2-Chlorothiophene: }——{ (CISO3H, 0°C)

Click to download full resolution via product page
Caption: Synthesis of 5-chloro-2,4-thiophenedisulfonamide via sequential chlorosulfonation.

Key Impurities

o Regioisomers: 5-chloro-2,3-thiophenedisulfonamide (trace). Formed if the second
sulfonation occurs ortho to the chlorine.

o Hydrolysis Products: 5-chlorothiophene-2,4-disulfonic acid (formed if ammonolysis is wet or
inefficient).

e Monosulfonamide: Incomplete reaction intermediate.

Analytical Characterization Protocols
HPLC Method (Reverse Phase)
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To separate the polar disulfonamide from lipophilic precursors.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pum.
Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 60% B over 20 minutes.

Detection: UV at 265 nm (Thiophene characteristic

transition).

Retention Time Logic: The disulfonamide (polar) will elute early (approx 3-5 min), followed by
the monosulfonamide, and finally the starting chlorothiophene (if present).

Mass Spectrometry (LC-MS)

lonization: Electrospray lonization (ESI) in Negative Mode (ESI-).
Target lon:

at m/z 274.9.

Isotope Pattern: Distinctive Chlorine pattern. The M+2 peak (m/z 276.9) should be
approximately 33% the height of the M peak, confirming the presence of one chlorine atom.

NMR Spectroscopy ( H-NMR)

Solvent: DMSO-

(required for solubility).

Signals:

o ~7.5-8.0 ppm (Singlet, 1H): The lone thiophene proton at position 3.

o ~7.8-8.2 ppm (Broad singlets, 4H): Two distinct
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environments. The protons at position 2 and 4 are magnetically non-equivalent due to
different steric environments.

Stability & Handling

Hydrolytic Stability: The sulfonamide bond is robust. However, the compound should be

protected from strong bases at high temperatures to prevent hydrolysis to the sulfonic acid.

Photostability: Thiophenes can be photosensitive. Store in amber vials.

Thermal Stability: Stable up to its melting point.

Safety: Sulfonamides can cause allergic reactions (SJS/TEN) in sensitized individuals.
Handle with full PPE (gloves, mask) in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt
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Contact our Ph.D. Support Team for a compatibility check
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